4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline

Physicochemical profiling Lipophilicity Medicinal chemistry

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline (CAS 1256958-75-4, MF C9H11ClN2, MW 182.65) is a bicyclic heterocycle belonging to the tetrahydroquinazoline class, characterized by a chlorine substituent at position 4 and a methyl group at position 6 on the partially saturated scaffold. Its computed properties include XLogP3 of 2.6, topological polar surface area of 25.8 Ų, zero hydrogen bond donors, and zero rotatable bonds.

Molecular Formula C9H11ClN2
Molecular Weight 182.65 g/mol
Cat. No. B11908422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline
Molecular FormulaC9H11ClN2
Molecular Weight182.65 g/mol
Structural Identifiers
SMILESCC1CCC2=C(C1)C(=NC=N2)Cl
InChIInChI=1S/C9H11ClN2/c1-6-2-3-8-7(4-6)9(10)12-5-11-8/h5-6H,2-4H2,1H3
InChIKeyPAFZSCUFIOMUQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline – Core Identifier and Physicochemical Profile for Sourcing


4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline (CAS 1256958-75-4, MF C9H11ClN2, MW 182.65) is a bicyclic heterocycle belonging to the tetrahydroquinazoline class, characterized by a chlorine substituent at position 4 and a methyl group at position 6 on the partially saturated scaffold . Its computed properties include XLogP3 of 2.6, topological polar surface area of 25.8 Ų, zero hydrogen bond donors, and zero rotatable bonds [1].

Why 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline Cannot Be Trivially Replaced by Other Tetrahydroquinazolines


Tetrahydroquinazolines with differing halogen and alkyl substitution patterns exhibit altered lipophilicity, electronic character, and steric profiles that can markedly affect synthetic reactivity and putative biological target engagement [1]. Even positional isomers such as 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline display a different computed XLogP3 value (2.8 vs 2.6 for the target compound), which can influence partitioning behaviour and scaffold suitability in medicinal chemistry campaigns [2]. No published head-to-head biological or synthetic efficiency data are currently available to support definitive superiority claims.

Quantitative Differentiation Evidence for 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline


Computed Lipophilicity Shift Relative to Positional Isomer

The computed octanol-water partition coefficient (XLogP3) for 4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline is 2.6, whereas the positional isomer 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline yields an XLogP3 of 2.8 [1][2]. Both compounds share identical molecular formula, TPSA (25.8 Ų), and hydrogen bonding counts, indicating that the lipophilicity difference arises solely from the chlorine and methyl positional arrangement.

Physicochemical profiling Lipophilicity Medicinal chemistry

Purity and Sourcing Specification Benchmarking

Commercial availability data indicate that 4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline is offered at a minimum purity specification of 95% by AKSci , while MolCore advertises a purity of NLT 98% . In contrast, the broad positional isomer 2-chloro-4-methyl-5,6,7,8-tetrahydroquinazoline is listed at 95% purity by multiple suppliers [1], and the earlier-discontinued listing for the target compound on CymitQuimica no longer provides a purity reference .

Procurement Quality control Building blocks

Patent-Assigned Scaffold Utility in Topoisomerase II and KRAS Inhibitor Programs

The tetrahydroquinazoline scaffold, exemplified by 6-amino derivatives, has been described as a potent human topoisomerase IIα inhibitor (IC50 = 2 μM for DNA relaxation, >100-fold selective over topoIIβ) [1], and 4-chloro-substituted tetrahydroquinazolines have been claimed as intermediates for KRAS protein inhibitors in patent WO2003/101442 A1 [2]. Although 4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline itself has not been biologically profiled in the public domain, its substitution pattern places it at the intersection of these two therapeutically relevant chemotypes.

Oncology Chemical biology Drug discovery

Recommended Application Scenarios for 4-Chloro-6-methyl-5,6,7,8-tetrahydroquinazoline


Medicinal Chemistry SAR Exploration of Topoisomerase IIα Inhibitors

Based on the established topoisomerase IIα inhibitory activity of the 6-amino-tetrahydroquinazoline class, 4-chloro-6-methyl-5,6,7,8-tetrahydroquinazoline can serve as a versatile intermediate for introducing amine-bearing substituents at position 6, enabling systematic SAR studies around the chlorine and methyl substitution pattern [1].

KRAS Inhibitor Lead Generation and Patent Expansion

Given the patent precedent for 4-chloro-tetrahydroquinazoline intermediates in KRAS inhibitor programmes, this compound may be used to construct focused libraries that explore KRAS binding-site complementarity, especially where the 6-methyl group sterically differs from previously disclosed analogs [2].

Physicochemical Property Benchmarking in Isomer Selection

In early-stage candidate triage, the measured XLogP3 of 2.6 differentiates this regioisomer from the slightly more lipophilic 2-chloro-4-methyl isomer (XLogP3 2.8), providing a basis for selecting building blocks with lower predicted non-specific binding or improved aqueous solubility [3].

High-Purity Building Block Supply for Pre-formulation Studies

The commercial availability of NLT 98% purity grade supports pre-formulation solubility, stability, and compatibility assays where trace impurities could confound results, offering an advantage over the standard 95% grade common among positional isomer suppliers .

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